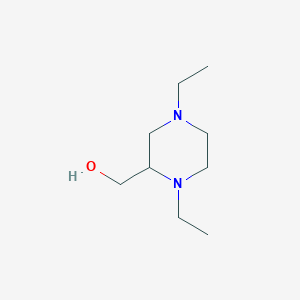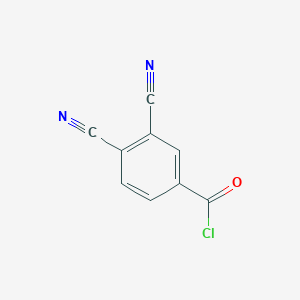
3,4-Dicyanobenzoyl chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,4-Dicyanobenzoyl chloride: is an organic compound with the molecular formula C9H3ClN2O It is a derivative of benzoyl chloride, where the benzene ring is substituted with two cyano groups at the 3 and 4 positions
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dicyanobenzoyl chloride typically involves the chlorination of 3,4-dicyanobenzoic acid. The reaction is carried out using thionyl chloride (SOCl2) as the chlorinating agent. The process involves refluxing the 3,4-dicyanobenzoic acid with thionyl chloride, which results in the formation of this compound and the release of sulfur dioxide (SO2) and hydrogen chloride (HCl) gases.
Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
化学反应分析
Types of Reactions: 3,4-Dicyanobenzoyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atom in the benzoyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols.
Hydrolysis: In the presence of water, this compound hydrolyzes to form 3,4-dicyanobenzoic acid and hydrochloric acid.
Reduction: The cyano groups can be reduced to amines using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines (e.g., aniline), alcohols (e.g., methanol), and thiols (e.g., thiophenol) under basic or neutral conditions.
Hydrolysis: Water or aqueous solutions under acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).
Major Products Formed:
Nucleophilic Substitution: Substituted benzamides, esters, or thioesters.
Hydrolysis: 3,4-Dicyanobenzoic acid.
Reduction: 3,4-Diaminobenzoyl chloride.
科学研究应用
3,4-Dicyanobenzoyl chloride has several applications in scientific research, including:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Material Science: It is employed in the preparation of polymers and advanced materials with specific properties.
Medicinal Chemistry: The compound is used in the development of drugs and therapeutic agents due to its ability to form various derivatives with biological activity.
Chemical Biology: It is utilized in the study of enzyme mechanisms and protein modifications.
作用机制
The mechanism of action of 3,4-Dicyanobenzoyl chloride involves its reactivity towards nucleophiles. The chlorine atom in the benzoyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations, where the compound acts as an acylating agent. The cyano groups also contribute to the compound’s reactivity by stabilizing the intermediate species formed during reactions.
相似化合物的比较
3,4-Dichlorobenzoyl chloride: Similar in structure but with chlorine atoms instead of cyano groups.
3,4-Dimethoxybenzoyl chloride: Contains methoxy groups instead of cyano groups.
3,5-Dicyanobenzoyl chloride: Similar structure with cyano groups at the 3 and 5 positions.
Uniqueness: 3,4-Dicyanobenzoyl chloride is unique due to the presence of cyano groups, which impart distinct electronic properties and reactivity. The cyano groups enhance the compound’s ability to participate in various chemical reactions, making it a valuable intermediate in organic synthesis and material science.
属性
CAS 编号 |
437552-35-7 |
|---|---|
分子式 |
C9H3ClN2O |
分子量 |
190.58 g/mol |
IUPAC 名称 |
3,4-dicyanobenzoyl chloride |
InChI |
InChI=1S/C9H3ClN2O/c10-9(13)6-1-2-7(4-11)8(3-6)5-12/h1-3H |
InChI 键 |
FUQQNZDXUMWAJP-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C=C1C(=O)Cl)C#N)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


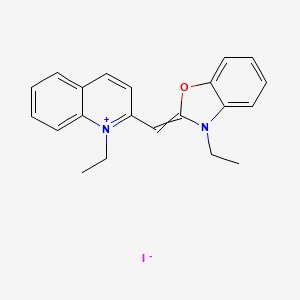
![(2R)-2-{[(tert-butoxy)carbonyl]amino}-3-{3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]phenyl}propanoic acid](/img/structure/B13968357.png)
![4H-Pyrido[1,2-a]pyrimidine-3-acetic acid, 9-hydroxy-4-oxo-, ethyl ester](/img/structure/B13968359.png)
![6H-Azepino[1,2-a]benzimidazole](/img/structure/B13968368.png)

![2-{[(4-Oxocyclohexyl)carbonyl]amino}benzamide](/img/structure/B13968375.png)

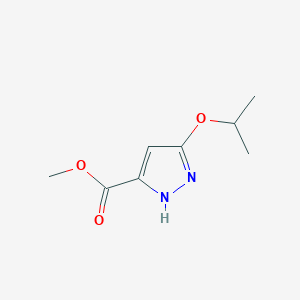
![5-(2-Propoxyphenyl)-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B13968389.png)
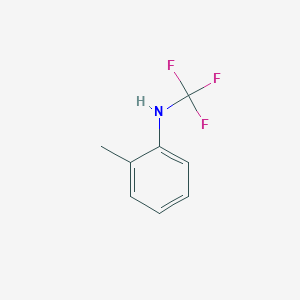
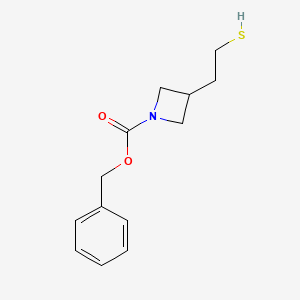
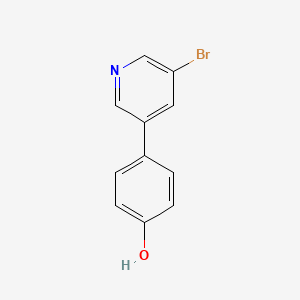
![(S)-2-methyl-1-[3-(trifluoromethoxy)phenyl]propylamine](/img/structure/B13968415.png)
